Dinitropyrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

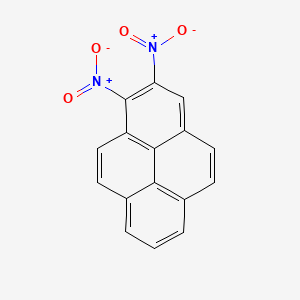

Dinitropyrene is a useful research compound. Its molecular formula is C16H8N2O4 and its molecular weight is 292.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Dinitropyrenes are polycyclic aromatic hydrocarbons (PAHs) characterized by two nitro groups attached to the pyrene ring structure. The two primary isomers studied are:

- 1,3-Dinitropyrene

- 1,8-Dinitropyrene

These compounds are typically generated through combustion processes, such as those occurring in diesel engines or during the burning of organic materials.

Carcinogenicity Studies

- Tumorigenicity Tests : Research indicates that 1,8-dinitropyrene exhibits carcinogenic properties in laboratory animals. For instance, studies on BALB/c mice showed a significant incidence of liver tumors following exposure to 1,8-dinitropyrene. Specifically, 16% of treated males developed liver tumors compared to 7% in controls .

- DNA Damage and Mutagenicity : Dinitropyrenes have been shown to induce DNA damage and mutations in various cell types. For example:

- Mechanisms of Action : The carcinogenic potential is attributed to the formation of DNA adducts and the activation of cellular signaling pathways leading to mutations . Specifically, 1,8-dinitropyrene has been linked with apoptosis inhibition via p53 protein interaction, leading to increased survival of cells with DNA damage .

Pollutant Monitoring

Dinitropyrenes are significant environmental pollutants resulting from incomplete combustion processes. Their presence has been detected in:

- Engine Exhaust : Both diesel and gasoline engines emit dinitropyrenes as byproducts .

- Indoor Air Quality : Kerosene heaters have been identified as a source of dinitropyrenes in residential settings .

Risk Assessment

Due to their mutagenic and carcinogenic properties, dinitropyrenes are monitored for their potential health risks. Regulatory agencies assess their impact on human health and the environment:

- The U.S. Environmental Protection Agency (EPA) has classified dinitropyrenes based on their carcinogenic potential, emphasizing the need for stringent monitoring and regulation .

Case Studies

Propiedades

Número CAS |

78432-19-6 |

|---|---|

Fórmula molecular |

C16H8N2O4 |

Peso molecular |

292.24 g/mol |

Nombre IUPAC |

1,2-dinitropyrene |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(21)22/h1-8H |

Clave InChI |

PEOXEBCFEGFKKE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4[N+](=O)[O-])[N+](=O)[O-])C=C2 |

SMILES canónico |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4[N+](=O)[O-])[N+](=O)[O-])C=C2 |

Key on ui other cas no. |

78432-19-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.